(E)-N'-(3-Bromobenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide
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Overview
Description
This compound is characterized by its unique structure, which includes a bipyrazole core, a bromobenzylidene group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-Bromobenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-Bromobenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-N’-(3-Bromobenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of (E)-N’-(3-Bromobenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-Bromobenzylidene)piperidin-2-one
- (E)-2-(3-bromobenzylidene)hydrazine-1-carbothioamide
Uniqueness
Compared to similar compounds, it offers distinct advantages in terms of its structural diversity and potential for modification .
Properties
Molecular Formula |
C22H19BrN6O |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H19BrN6O/c1-14-21(15(2)29(28-14)18-9-4-3-5-10-18)19-12-20(26-25-19)22(30)27-24-13-16-7-6-8-17(23)11-16/h3-13H,1-2H3,(H,25,26)(H,27,30)/b24-13+ |
InChI Key |
KVIFMKWBPYNWMS-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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